molecular formula C16H32O2Si B14309867 Decyl(dimethyl)silyl 2-methylprop-2-enoate CAS No. 112147-83-8

Decyl(dimethyl)silyl 2-methylprop-2-enoate

Cat. No.: B14309867
CAS No.: 112147-83-8
M. Wt: 284.51 g/mol
InChI Key: OGARJDAVTRSJCF-UHFFFAOYSA-N
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Description

Decyl(dimethyl)silyl 2-methylprop-2-enoate is a chemical compound with a unique structure that combines a decyl group, a dimethylsilyl group, and a 2-methylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl(dimethyl)silyl 2-methylprop-2-enoate typically involves the reaction of decyl(dimethyl)silanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Decyl(dimethyl)silyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Decyl(dimethyl)silyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which Decyl(dimethyl)silyl 2-methylprop-2-enoate exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations. In drug delivery, it may interact with biological membranes to facilitate the transport of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Decyl 2-methylprop-2-enoate
  • Methyl 2-methylprop-2-enoate
  • [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate

Uniqueness

Decyl(dimethyl)silyl 2-methylprop-2-enoate is unique due to the presence of the dimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desirable, such as in the development of water-resistant coatings or in the stabilization of sensitive biomolecules.

Properties

CAS No.

112147-83-8

Molecular Formula

C16H32O2Si

Molecular Weight

284.51 g/mol

IUPAC Name

[decyl(dimethyl)silyl] 2-methylprop-2-enoate

InChI

InChI=1S/C16H32O2Si/c1-6-7-8-9-10-11-12-13-14-19(4,5)18-16(17)15(2)3/h2,6-14H2,1,3-5H3

InChI Key

OGARJDAVTRSJCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](C)(C)OC(=O)C(=C)C

Origin of Product

United States

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